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Compound of Interest

Compound Name: 5-Bromopyridine-3-sulfinic acid

Cat. No.: B12963647

Get Quote

Executive Summary & Compound Profile
5-Bromopyridine-3-sulfinic acid is a critical yet labile heterocyclic building block, primarily

utilized in the synthesis of diverse sulfones and sulfonamides for medicinal chemistry. Unlike its

stable sulfonic acid counterpart, the sulfinic acid moiety (

) is prone to auto-oxidation and disproportionation.

This guide provides a rigorous spectroscopic framework to validate the identity and purity of

this compound, distinguishing it from common degradation products like 5-bromopyridine-3-

sulfonic acid.

Compound Identity

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12963647#bc-rfq
https://www.benchchem.com/product/b12963647/docs?utm_src=pdf-body#comprehensive-characterization-guide-5-bromopyridine-3-sulfinic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12963647?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Detail

IUPAC Name 5-Bromopyridine-3-sulfinic acid

Molecular Formula
ngcontent-ng-c3932382896="" _nghost-ng-

c1874552323="" class="inline ng-star-inserted">

Molecular Weight
222.06 g/mol (for

isotope)

Key Functional Groups
Pyridine (electron-deficient), Bromide (halogen),

Sulfinic Acid

Stability Class
High Risk: Hygroscopic; oxidizes to sulfonic acid

upon air exposure.

Mass Spectrometry (MS) Analysis
Objective: Confirm molecular weight and isotopic signature while ruling out oxidation.

Ionization Strategy
Method: Electrospray Ionization (ESI) in Negative Mode (

).

Rationale: Sulfinic acids are moderately acidic (

). Negative mode provides a clean deprotonated molecular ion, minimizing the risk of thermal
disproportionation seen in EI/GC-MS.

Diagnostic Signals (Reference Data)
The presence of Bromine creates a distinct 1:1 isotopic pattern (

and

).
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Ion Identity
m/z (

)

m/z (

)
Intensity Ratio Interpretation

(Target) 220.9 222.9 1 : 1
Intact Sulfinic

Acid

156.9 158.9 1 : 1

Loss of

(Characteristic

fragmentation)

(Impurity) 236.9 238.9 1 : 1

Sulfonic Acid

(Oxidation

artifact)

Fragmentation Logic (Graphviz)

Parent Ion [M-H]⁻
m/z 221/223

Desulfinylation
[M-H-SO₂]⁻
m/z 157/159

- SO₂ (64 Da)

Oxidation Artifact
[Sulfonic Acid-H]⁻

m/z 237/239

+ [O] (Sample Degradation)

Click to download full resolution via product page

Figure 1: ESI(-) Fragmentation pathway. The loss of 64 Da (

) is the "fingerprint" of sulfinic acids, distinguishing them from sulfonic acids which typically lose

(80 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Structural confirmation via proton connectivity.

Sample Preparation
Solvent: DMSO-
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is required.

Why?

is too non-polar for the zwitterionic/polar nature of the acid.

causes rapid exchange of the acidic proton, making it invisible.

Precaution: Run the spectrum immediately after dissolution to prevent oxidation.

NMR Prediction & Assignment
The 3,5-disubstitution pattern on pyridine creates a system with three distinct aromatic protons.
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Position
Shift (

, ppm)
Multiplicity Coupling (Hz)

Assignment
Logic

10.5 -- 12.0 Broad Singlet -

Acidic proton.

Disappears with

shake.

H-2 8.95 -- 9.05 Doublet (d)

Most deshielded.

Flanked by N

and electron-

withdrawing

.

H-6 8.80 -- 8.90 Doublet (d)

Deshielded.

Flanked by N

and electron-

withdrawing Br.

H-4 8.35 -- 8.45 Triplet/dd

"Top" of the ring.

Shielded relative

to H2/H6 but

shifted downfield

by ortho-Br and

ortho-

.

> Expert Note: If you observe a set of signals shifted slightly upfield (e.g., H-2 at 8.8 ppm)

accompanied by the disappearance of the broad acid peak, your sample may have formed the

sodium sulfinate salt.

Structural Connectivity Diagram
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Pyridine Ring Environment

Nitrogen (N1)

H-2 (δ ~9.0)
Most Deshielded

Ortho Effect

H-6 (δ ~8.85)

Ortho Effect

H-4 (δ ~8.40)

3-SO₂H (EWG)

Strong Deshielding Deshielding

5-Br (EWG)

Inductive Effect Inductive Effect

Click to download full resolution via product page

Figure 2: NMR Chemical Shift Logic. The combined electron-withdrawing effects of the

heteroatom, sulfinic group, and bromine atom dictate the spectral hierarchy.

Vibrational Spectroscopy (IR)
Objective: Distinguish the Sulfinic (

) headgroup from the Sulfonic (

) impurity.

Key Absorption Bands (FT-IR)
Sulfinic acids exhibit S=O stretching frequencies at lower wavenumbers than sulfonic acids due

to the lower oxidation state of sulfur.
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Functional Group
Frequency (

)
Intensity Specificity

2400 -- 3000 Broad, Weak
Acidic OH (often

overlaps with C-H).

Asym 1020 -- 1060 Strong
Diagnostic for Sulfinic

Acid.

Sym 980 -- 1000 Medium
Diagnostic for Sulfinic

Acid.

1550 -- 1600 Medium
Pyridine ring skeletal

vibration.

600 -- 700 Medium Aryl-Bromide stretch.

> Critical Check: If you see strong bands at 1150--1250

, your sample has oxidized to the Sulfonic Acid.

Experimental Protocol: Handling & Validation
Sulfinic acids are reactive intermediates.[1] Follow this protocol to ensure data integrity.

Step 1: Isolation
Do not dry the compound at high temperatures (>40°C). Lyophilization is preferred over rotary

evaporation to minimize thermal degradation.

Step 2: Sample Prep for Analysis
Purge: Flush all vials with Nitrogen or Argon before adding the solid.

Solvent: Use degassed DMSO-

for NMR.

Speed: Acquire spectra within 15 minutes of dissolution.
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Step 3: The "Disproportionation Test"
If the purity is in question, dissolve a small amount in acidic water. Sulfinic acids will

disproportionate over time (30-60 mins) into the sulfonic acid and the thiol/disulfide, turning the

solution cloudy or changing the UV profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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